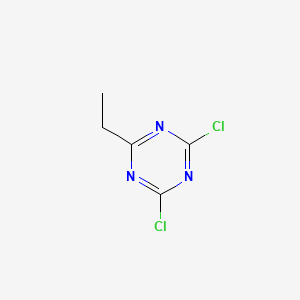

2,4-Dichloro-6-ethyl-1,3,5-triazine

Description

The exact mass of the compound 2,4-Dichloro-6-ethyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-6-ethyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-ethyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXAMGGIRUOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274515 | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-72-6 | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethyl-1,3,5-triazine, a key heterocyclic organic compound, serves as a versatile building block in synthetic chemistry.[1] Its unique structural features, characterized by a triazine core substituted with two reactive chlorine atoms and an ethyl group, make it a valuable precursor in the development of a wide range of functionalized molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its reactivity and synthesis, tailored for professionals in research and drug development. The strategic manipulation of its reactive sites allows for the creation of diverse molecular architectures, a critical aspect in the discovery of novel therapeutic agents.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, solubility, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | [1] |

| Synonyms | 2,4-Dichloro-6-ethyl-s-triazine | [1] |

| CAS Number | 698-72-6 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | [4] |

| Appearance | Liquid | [1] |

| Melting Point | 35 °C | [4] |

| Boiling Point | 92 °C @ 13 Torr | [4] |

| Solubility | Generally soluble in organic solvents; limited solubility in water. | [1] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is crucial for the reliable application of 2,4-Dichloro-6-ethyl-1,3,5-triazine in experimental settings. The following protocols outline standard methodologies for measuring its key physical constants.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of crystalline 2,4-Dichloro-6-ethyl-1,3,5-triazine is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

Due to its relatively low boiling point under reduced pressure, a micro-boiling point determination method is suitable.

Methodology:

-

Sample Preparation: A small volume (a few microliters) of 2,4-Dichloro-6-ethyl-1,3,5-triazine is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus: A Thiele tube or a similar heating bath filled with a high-boiling inert liquid (e.g., mineral oil) and a calibrated thermometer are used. The test tube is attached to the thermometer.

-

Procedure: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This procedure should be conducted under the specified pressure (13 Torr) for an accurate reading of 92 °C.[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of 2,4-Dichloro-6-ethyl-1,3,5-triazine is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing nature of the triazine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbon atoms of the triazine ring. The triazine ring carbons directly attached to the chlorine atoms would be significantly deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would exhibit characteristic absorption bands for the triazine ring and the ethyl substituent. Key expected peaks include C=N stretching vibrations for the triazine ring, typically in the region of 1550-1400 cm⁻¹, and C-H stretching and bending vibrations for the ethyl group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the side chain.[6][7]

Synthesis and Reactivity

The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The reactivity of the chlorine atoms on the triazine ring is governed by a temperature-dependent, sequential nucleophilic aromatic substitution (SNAr) mechanism.[9][10] This allows for the controlled, stepwise introduction of different substituents.

Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine

A common synthetic route involves the reaction of cyanuric chloride with an ethyl Grignard reagent (ethylmagnesium bromide).[11]

Experimental Protocol:

-

Reaction Setup: A solution of cyanuric chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

Reagent Addition: A solution of ethylmagnesium bromide (1 equivalent) in the same solvent is added dropwise to the cooled cyanuric chloride solution while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monosubstituted product and minimize the formation of di- and tri-substituted byproducts.

-

Work-up and Purification: Once the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices: The use of low temperature (0 °C) is critical to control the reactivity of the Grignard reagent and favor the monosubstitution of one chlorine atom on the triazine ring. The electron-donating nature of the newly introduced ethyl group deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making the second substitution require more forcing conditions (e.g., higher temperatures).[9]

Reactivity with Nucleophiles

The two chlorine atoms of 2,4-Dichloro-6-ethyl-1,3,5-triazine are susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[3]

The substitution of the second chlorine atom typically requires higher temperatures than the first substitution on cyanuric chloride.[12] By carefully selecting the reaction temperature and the nucleophile, a second, different functional group can be introduced, leading to the synthesis of unsymmetrically substituted triazines.

Caption: Generalized SNAr mechanism on 2,4-Dichloro-6-ethyl-1,3,5-triazine.

Applications in Drug Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13] The ability to readily functionalize 2,4-Dichloro-6-ethyl-1,3,5-triazine at two positions allows for the systematic exploration of chemical space and the optimization of lead compounds. The resulting derivatives have shown a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[14][15]

Caption: Role of 2,4-Dichloro-6-ethyl-1,3,5-triazine in a drug discovery workflow.

Safety and Handling

As with all chlorinated organic compounds, 2,4-Dichloro-6-ethyl-1,3,5-triazine should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[18] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the specific Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

2,4-Dichloro-6-ethyl-1,3,5-triazine is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its predictable reactivity, governed by the principles of sequential nucleophilic aromatic substitution, makes it an ideal scaffold for the synthesis of diverse molecular libraries. For researchers and scientists in drug development, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging its capabilities in the quest for novel and effective therapeutic agents.

References

-

Shafeeque, M., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6). [Link]

-

Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]

-

Kumar, R., et al. (2022). Functionalized Triazines and Tetrazines: Synthesis and Applications. Molecules, 27(13), 3998. [Link]

-

Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 863. [Link]

-

Yar, M. S., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... [Link]

-

Al-Dies, A. A., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(21), 6432. [Link]

-

Chen, J., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 29(13), 3020. [Link]

-

ResearchGate. (n.d.). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]

-

El-Gendy, A. A., et al. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. [Link]

-

Hechenbleikner, I. (1954). 2,4-Dichloro-1,3,5-triazine. Journal of the American Chemical Society, 76(14), 3932-3932. [Link]

-

Wang, Y., et al. (2026). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials. [Link]

-

da Silva, A. C. S., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Molecules, 28(7), 3123. [Link]

-

ChemBK. (n.d.). 2,4-dichloro-6-(4-ethoxyanilino)-s-triazine. [Link]

-

Hussain, S., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(12), 3140. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(4-ethoxy-1-naphthyl)-s-triazine. [Link]

-

Al-Hourani, B. J., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(18), 3349. [Link]

-

Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(49), 9705-9711. [Link]

-

Shaw, R. A., et al. (1969). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

-

Deshmukh, M. B., et al. (2016). Convenient methods for the synthesis and characterisation of various Triazines. Scholars Middle East Publishers. [Link]

-

Ross, J. A., & Tweedy, B. G. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Organic Mass Spectrometry, 5(8), 977-984. [Link]

-

Hogendoorn, E. A., et al. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

-

Knochel, P., et al. (2008). Supporting Information. [Link]

-

Pinto, M. F., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(6), 1232-1246. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-6-methyl-1,3,5-triazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Dichloro-6-methyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine: Predicted Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethyl-1,3,5-triazine is a member of the s-triazine family of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The dichloro-substituted triazine core serves as a key building block for the synthesis of a wide range of derivatives, where the chlorine atoms can be sequentially substituted by various nucleophiles.[1][2] A thorough understanding of the spectral characteristics of this molecule is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted Spectral Data

The following sections detail the anticipated spectral features of 2,4-dichloro-6-ethyl-1,3,5-triazine. These predictions are based on the analysis of structurally related compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

-

Predicted Chemical Shifts (δ):

-

Triplet (t) around 1.3-1.4 ppm: This signal would correspond to the three protons of the methyl group (-CH₃). The triplet splitting pattern arises from the coupling with the adjacent methylene group (-CH₂-).

-

Quartet (q) around 2.8-2.9 ppm: This signal would be attributed to the two protons of the methylene group (-CH₂-). The quartet splitting is due to coupling with the neighboring methyl group.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Predicted Chemical Shifts (δ):

-

~12-15 ppm: Signal corresponding to the methyl carbon (-CH₃) of the ethyl group.

-

~30-35 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.

-

~170-175 ppm: Two signals in this region are expected for the two chlorine-bearing carbons of the triazine ring (C-Cl). These carbons are in a similar chemical environment.

-

~180-185 ppm: A signal in this region would correspond to the carbon of the triazine ring bearing the ethyl group (C-ethyl).

-

Table 1: Predicted NMR Data for 2,4-Dichloro-6-ethyl-1,3,5-triazine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 1.3-1.4 | Triplet | -CH₃ |

| ¹H | 2.8-2.9 | Quartet | -CH₂- |

| ¹³C | 12-15 | - | -CH₃ |

| ¹³C | 30-35 | - | -CH₂- |

| ¹³C | 170-175 | - | C-Cl |

| ¹³C | 180-185 | - | C-ethyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

-

Predicted Absorption Bands (cm⁻¹):

-

2970-2900 cm⁻¹: C-H stretching vibrations of the ethyl group.

-

1550-1450 cm⁻¹: C=N stretching vibrations characteristic of the triazine ring. Multiple bands are expected in this region.

-

1400-1350 cm⁻¹: C-H bending vibrations of the ethyl group.

-

850-750 cm⁻¹: C-Cl stretching vibrations. The presence of two chlorine atoms may lead to multiple bands in this region.

-

Table 2: Predicted IR Absorption Bands for 2,4-Dichloro-6-ethyl-1,3,5-triazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970-2900 | C-H stretch | Ethyl group |

| 1550-1450 | C=N stretch | Triazine ring |

| 1400-1350 | C-H bend | Ethyl group |

| 850-750 | C-Cl stretch | Dichloro-substituted triazine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Predicted Molecular Ion (M⁺): The molecular formula of 2,4-dichloro-6-ethyl-1,3,5-triazine is C₅H₅Cl₂N₃, with a molecular weight of approximately 178.02 g/mol .[3] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak will appear at m/z 177, the M+2 peak at m/z 179, and the M+4 peak at m/z 181, with relative intensities of approximately 9:6:1.

-

Predicted Fragmentation Pattern:

-

Loss of a chlorine atom (-Cl): A significant fragment would be expected at m/z 142 (M-Cl)⁺.

-

Loss of the ethyl group (-CH₂CH₃): A fragment corresponding to the loss of the ethyl group would be observed at m/z 149.

-

Loss of ethylene (-CH₂=CH₂): A fragment resulting from the loss of ethylene from the ethyl group (a rearrangement) could be seen at m/z 149.

-

Cleavage of the triazine ring: Further fragmentation would lead to smaller ions characteristic of the triazine core.

-

Table 3: Predicted Mass Spectrometry Data for 2,4-Dichloro-6-ethyl-1,3,5-triazine

| m/z | Proposed Fragment |

| 177, 179, 181 | [M]⁺ (Molecular ion with isotopic pattern) |

| 142, 144 | [M-Cl]⁺ |

| 149, 151 | [M-C₂H₅]⁺ or [M-C₂H₄]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data for 2,4-dichloro-6-ethyl-1,3,5-triazine.

NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to encompass the expected range of carbon signals (e.g., 0-200 ppm).

-

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use an electron ionization (EI) source, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.

-

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure and predicted mass fragmentation of 2,4-dichloro-6-ethyl-1,3,5-triazine.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of 2,4-dichloro-6-ethyl-1,3,5-triazine and detailed protocols for their experimental determination. While the presented spectral data is predictive, it is based on sound scientific principles and data from closely related analogs, offering a valuable resource for researchers working with this class of compounds. The provided methodologies are robust and widely applicable for the characterization of novel triazine derivatives. Accurate spectral analysis is a cornerstone of chemical research, enabling the unambiguous identification of compounds and the advancement of synthetic and medicinal chemistry.

References

- BenchChem. (2025). Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers.

- BenchChem. (2025). Spectroscopic and Synthetic Data for 5-phenyl-1,2,4-triazine Remain Elusive in Publicly Available Chemical Literature.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2021). Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M].

- ResearchGate. (2015). Normalized PL spectra of triazines in CH 2 Cl 2 [10 − 5 M].

- BenchChem. (n.d.). Physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

- ChemicalBook. (n.d.). 2,4-Dichloro-1,3,5-triazine synthesis.

- PubChem. (n.d.). 2,4-Dichloro-6-ethoxy-1,3,5-triazine.

- BLDpharm. (n.d.). 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine.

- ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)-.

- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

- Advanced ChemBlocks. (n.d.). 2,4-dichloro-6-ethyl-1,3,5-triazine.

- SpectraBase. (n.d.). 2,4-Dichloro-6-methyl-1,3,5-triazine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2,4-Dichloro-6-morpholino-1,3,5-triazine.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methoxy-1,3,5-triazine.

- ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?.

- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.

- ChemicalBook. (n.d.). 2,4-diamino-6-diethylamino-1,3,5-triazine(2073-31-6)ir1.

Sources

Navigating the Reactivity of 2,4-Dichloro-6-ethyl-1,3,5-triazine: A Guide to Stability and Storage

Introduction: The Dichotomy of a Versatile Reagent

2,4-Dichloro-6-ethyl-1,3,5-triazine is a heterocyclic organic compound of significant interest in synthetic chemistry. Its 1,3,5-triazine core, substituted with two reactive chlorine atoms and a stabilizing ethyl group, presents a dichotomy: a foundation of thermal resilience coupled with high reactivity towards nucleophiles. This dual nature makes it a valuable intermediate, particularly in the synthesis of herbicides and as a scaffold in drug discovery. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not handled and stored with a nuanced understanding of its chemical liabilities.

This guide provides an in-depth exploration of the stability and optimal storage conditions for 2,4-Dichloro-6-ethyl-1,3,5-triazine. Moving beyond mere procedural recommendations, we will delve into the mechanistic underpinnings of its degradation pathways. This foundational knowledge is paramount for researchers, scientists, and drug development professionals to ensure the integrity of the material, the reproducibility of experimental outcomes, and the safety of laboratory personnel.

Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine is essential for interpreting its stability profile.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅Cl₂N₃ | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Appearance | Typically a liquid or low-melting solid | [1] |

| Solubility | Generally soluble in organic solvents, with limited solubility in water. | [1] |

| Thermal Profile | Characterized by its stability and resistance to heat.[1] The s-triazine ring itself is highly stable, resisting decomposition up to 550°C.[3] |

Core Stability Considerations: A Triad of Threats

The stability of 2,4-Dichloro-6-ethyl-1,3,5-triazine is primarily influenced by three environmental factors: moisture (leading to hydrolysis), light (inducing photodegradation), and elevated temperatures (promoting thermal decomposition). The chlorine substituents on the triazine ring are the most vulnerable sites, susceptible to nucleophilic substitution, with water being a prevalent, albeit sometimes slow, nucleophile.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant degradation pathway for 2,4-Dichloro-6-ethyl-1,3,5-triazine is hydrolysis. The two chlorine atoms are electrophilic sites, vulnerable to attack by water. This process is analogous to the well-documented hydrolysis of other chlorotriazine herbicides like atrazine and simazine.

The hydrolysis proceeds in a stepwise manner, with the first chlorine being substituted to form 2-chloro-4-ethyl-6-hydroxy-1,3,5-triazine, followed by the substitution of the second chlorine to yield 2,4-dihydroxy-6-ethyl-1,3,5-triazine (the tautomer of 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione).

Caption: Stepwise hydrolysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine.

Causality Behind Hydrolysis:

-

pH Dependence: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[4] In alkaline conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, directly attacks the carbon-chlorine bond. Under acidic conditions, protonation of the triazine ring nitrogens can activate the ring towards nucleophilic attack by water.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Catalysis: The presence of certain metal ions can also catalyze the hydrolysis of C-Cl bonds.

Field-Proven Insight: The practical implication of this hydrolytic instability is the absolute necessity of maintaining anhydrous conditions during both storage and in reaction setups where the dichloro-moiety is to be preserved. The presence of even trace amounts of moisture can lead to the formation of hydroxy-triazine impurities, which can complicate subsequent reactions and purification steps.

Photodegradation: A Radical Pathway

Photodegradation of triazines can proceed through several mechanisms:

-

Homolytic Cleavage: UV radiation can induce the homolytic cleavage of the C-Cl bond, generating a triazinyl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions. The detection of dimer products in photodegradation studies of other triazines supports the radical nature of these processes.[5]

-

Photosubstitution: In the presence of water, light can promote the substitution of chlorine atoms with hydroxyl groups, mirroring the hydrolysis pathway but driven by photochemical energy.

-

Side-Chain Oxidation: The ethyl group is also a potential site for photo-oxidation.

Field-Proven Insight: The key takeaway is that 2,4-Dichloro-6-ethyl-1,3,5-triazine should be protected from light, especially UV radiation. Storage in amber or opaque containers is a critical and simple measure to prevent the slow accumulation of photodegradation products, which can act as unseen impurities in sensitive applications.

Thermal Stability: A Resilient Core

The s-triazine ring is known for its high thermal stability.[3] One supplier of 2,4-Dichloro-6-ethyl-1,3,5-triazine notes its "resistance to heat".[1] However, at very high temperatures, decomposition will occur. Studies on other triazines show that at temperatures far above their melting/decomposition points, the substituent groups undergo degradation before the triazine ring itself fragments.[3] The likely initial thermal degradation products would involve the loss of the ethyl group and the chlorine atoms.

Field-Proven Insight: While stable under typical laboratory conditions, it is prudent to avoid prolonged exposure to high temperatures. When using this reagent in reactions requiring heat, it is important to adhere to the specified temperature limits of the protocol to avoid decomposition.

Recommended Storage and Handling Protocols

Based on the stability profile, the following protocols are recommended to maintain the integrity and purity of 2,4-Dichloro-6-ethyl-1,3,5-triazine.

Caption: Key parameters for the storage and handling of 2,4-Dichloro-6-ethyl-1,3,5-triazine.

Step-by-Step Storage Protocol:

-

Container Selection: Store the compound in its original, tightly sealed container. If transferring to a new container, ensure it is made of a non-reactive material (e.g., glass) and has a secure, moisture-proof seal. Use amber glass or an opaque outer container to protect from light.[6]

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.

-

Temperature: Store in a cool, dry place.[7] Refrigeration is generally recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

-

Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6] Although the triazine ring is stable, the chlorine substituents are reactive.

-

Labeling: Clearly label the container with the date received and the date opened. This helps track the age of the reagent and informs stability considerations over time.[6]

Experimental Workflow: A Self-Validating System

For critical applications, it is advisable to assess the purity of 2,4-Dichloro-6-ethyl-1,3,5-triazine before use, especially if it has been stored for an extended period or if storage conditions have been suboptimal.

Protocol for Purity Assessment via HPLC:

-

Standard Preparation: Prepare a stock solution of a reference standard of 2,4-Dichloro-6-ethyl-1,3,5-triazine in an anhydrous aprotic solvent (e.g., acetonitrile). From this, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the stored reagent and dissolve it in the same anhydrous solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile is a common starting point.

-

Detection: UV detection at a wavelength where the triazine ring absorbs (e.g., around 220-240 nm).

-

-

Analysis:

-

Inject the standards and the sample.

-

Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks, particularly more polar (earlier eluting) peaks, may indicate the presence of hydrolysis products like 2-chloro-4-ethyl-6-hydroxy-1,3,5-triazine.

-

Quantify the purity of the sample against the calibration curve.

-

This routine check ensures that the material meets the required specifications for the intended experiment, creating a self-validating system for material integrity.

Conclusion

2,4-Dichloro-6-ethyl-1,3,5-triazine is a compound of significant synthetic utility, characterized by a stable triazine core and reactive chloro-substituents. Its primary liability is a susceptibility to hydrolysis, which is exacerbated by non-neutral pH and elevated temperatures. It is also prone to photodegradation. Optimal stability is achieved by strict adherence to cool, dry, and dark storage conditions, preferably under an inert atmosphere. By understanding the chemical principles that govern its degradation and implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Pei, L., et al. (2018). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Surfactants and Detergents, 21(5), 629-636. Available at: [Link]

-

Smith, J. R., & Chandler, C. D. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. Energetic Materials, 236. Available at: [Link]

-

Taylor, J. A. (1999). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2355-2360. Available at: [Link]

-

Bartyzel, A., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6289. Available at: [Link]

-

Lutze, H. V., et al. (2015). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology, 49(5), 2937-2945. Available at: [Link]

-

Nedel'ko, V. V., et al. (2010). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of Physical Chemistry B, 4(4), 570-574. Available at: [Link]

-

Tanaka, K., et al. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 8(41), 38047-38056. Available at: [Link]

-

Bartyzel, A., & Nitek, W. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 332. Available at: [Link]

-

Bartyzel, A. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6554. Available at: [Link]

-

Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved January 17, 2026, from [Link]

-

Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips. Retrieved January 17, 2026, from [Link]

-

Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]

-

Meyer, A. H., et al. (2019). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 21(8), 1358-1370. Available at: [Link]

-

Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of the Serbian Chemical Society, 70(1), 19-29. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(4-ethylphenyl)-1,3,5-triazine. Retrieved January 17, 2026, from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved January 17, 2026, from [Link]

-

Barbieri, A., et al. (2008). Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 136-141. Available at: [Link]

Sources

- 1. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]

- 2. 2,4-dichloro-6-ethyl-1,3,5-triazine 95% | CAS: 698-72-6 | AChemBlock [achemblock.com]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 7. cal-star.com [cal-star.com]

The Art of Precision: A Technical Guide to the Reaction Mechanism of 2,4-Dichloro-6-ethyl-1,3,5-triazine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and material science. Its value is fundamentally linked to the predictable and sequential reactivity of its chlorinated precursors. Among these, 2,4-dichloro-6-ethyl-1,3,5-triazine stands out as a versatile building block, offering a gateway to a vast chemical space of functionalized molecules. This guide provides an in-depth exploration of the reaction mechanism of this compound with a range of nucleophiles, offering a blend of theoretical principles and practical insights to empower researchers in their synthetic endeavors.

The Heart of the Matter: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of the 1,3,5-triazine ring is governed by its inherent electron-deficient nature, a direct consequence of the three electronegative nitrogen atoms. This electronic landscape renders the carbon atoms highly electrophilic and thus, prime targets for nucleophilic attack. The substitution of the chlorine atoms on 2,4-dichloro-6-ethyl-1,3,5-triazine proceeds through a well-established two-step addition-elimination SNAr mechanism.

-

Nucleophilic Onslaught: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the electronegative nitrogen atoms of the triazine ring, which contributes to its transient stability.

-

Restoration of Aromaticity: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This elimination step is generally fast and leads to the final substituted product.

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-ethyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a foundational structural motif in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, such as 2,4-dichloro-6-ethyl-1,3,5-triazine.[1][2] This compound, a heterocyclic organic molecule from the triazine family, features a six-membered ring with three nitrogen atoms, substituted with two chlorine atoms and an ethyl group.[5] The presence of these chlorine atoms enhances its reactivity, making it a versatile building block for synthesizing a wide array of functionalized molecules.[5]

This technical guide offers a comprehensive examination of the core principles governing nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-ethyl-1,3,5-triazine. It provides detailed experimental protocols, mechanistic insights, and a discussion of the factors influencing reactivity and selectivity, tailored for professionals in research and drug development.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the 2,4-dichloro-6-ethyl-1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1][2][6] The inherent electron deficiency of the triazine ring, a result of the three electronegative nitrogen atoms, makes the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1][2]

The SNAr mechanism can be broken down into two key steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bonded to a chlorine atom. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6]

-

Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is a good leaving group.[1][2][6]

A critical aspect of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms.[1] The introduction of the first nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the remaining carbon-chlorine bond.[1][2] Consequently, the second substitution requires more forcing conditions, such as higher temperatures.[1][7] This differential reactivity allows for the selective and stepwise introduction of two different nucleophiles.[7][8]

Factors Influencing Reactivity and Selectivity

Several factors can be modulated to control the regioselectivity and the rate of the SNAr reaction on 2,4-dichloro-6-ethyl-1,3,5-triazine:

-

Temperature: This is the most critical parameter for controlling the degree of substitution. The first substitution is typically carried out at low temperatures (e.g., 0-5 °C) to favor monosubstitution, while the second substitution requires higher temperatures (e.g., room temperature or elevated).[1][2][9]

-

Nucleophile Strength: The nature of the nucleophile plays a significant role. More reactive nucleophiles will react at lower temperatures.[8] The general order of reactivity for common nucleophiles is often considered to be alcohols > thiols > amines under competitive conditions.[10]

-

Steric Hindrance: Sterically hindered nucleophiles may react more slowly.[8] This can be exploited to control selectivity.

-

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Anhydrous solvents are often used to prevent hydrolysis of the dichlorotriazine.[6]

-

Base: A base is typically added to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[9] Common bases include sodium bicarbonate, potassium carbonate, and diisopropylethylamine (DIEA).[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the sequential nucleophilic aromatic substitution on 2,4-dichloro-6-ethyl-1,3,5-triazine.

Protocol 1: Monosubstitution with a Primary Amine

Objective: To synthesize a 2-amino-4-chloro-6-ethyl-1,3,5-triazine derivative.

Materials:

-

2,4-Dichloro-6-ethyl-1,3,5-triazine

-

Primary amine (e.g., benzylamine)

-

Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer and cooling bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of the primary amine (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.

-

Slowly add the amine solution dropwise to the cooled solution of the dichlorotriazine over 30-60 minutes with vigorous stirring.

-

Maintain the reaction temperature at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup by washing the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monosubstituted product.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Disubstitution with a Second, Different Nucleophile

Objective: To synthesize a 2,4-disubstituted-6-ethyl-1,3,5-triazine derivative.

Materials:

-

Monosubstituted 4-chloro-6-ethyl-1,3,5-triazine derivative (from Protocol 1)

-

Second nucleophile (e.g., a different amine, an alcohol, or a thiol)

-

DIEA or other suitable base

-

Anhydrous DCM or THF

-

Standard laboratory glassware

Procedure:

-

Dissolve the monosubstituted chlorotriazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add the second nucleophile (1.0-1.2 eq) to the solution.

-

Add DIEA (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or an elevated temperature (e.g., 40-60 °C) for 12-24 hours. The specific temperature will depend on the reactivity of the second nucleophile.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by column chromatography to yield the desired disubstituted triazine.

Data Presentation

The following table summarizes typical reaction conditions for the sequential substitution on a dichlorotriazine core, illustrating the principle of temperature-controlled reactivity.

| Substitution Step | Nucleophile | Temperature | Typical Reaction Time |

| First Substitution | Primary Amine | 0 °C | 2-4 hours |

| Second Substitution | Secondary Amine | Room Temperature | 12-24 hours |

| Second Substitution | Alcohol/Thiol | Elevated Temperature | 12-24 hours |

Visualizations

SNAr Reaction Mechanism

Caption: The SNAr mechanism for the reaction of 2,4-dichloro-6-ethyl-1,3,5-triazine with a nucleophile.

Experimental Workflow for Sequential Substitution

Caption: Experimental workflow for the temperature-controlled sequential substitution on a triazine core.

Applications in Drug Development

The s-triazine scaffold is a privileged structure in medicinal chemistry and is present in numerous approved drugs.[3][4] Its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][11][12] The ability to readily synthesize libraries of diversely substituted triazines through sequential SNAr reactions makes this chemistry particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.[7][11] For instance, substituted triazines have been investigated as kinase inhibitors and anticancer agents.[7][11]

Conclusion

The nucleophilic aromatic substitution on 2,4-dichloro-6-ethyl-1,3,5-triazine is a robust and highly controllable process governed by the SNAr mechanism.[2] The predictable, temperature-dependent, and sequential nature of this reaction allows for the rational design and synthesis of a vast array of complex, unsymmetrically substituted molecules.[1][2] A thorough understanding of the underlying mechanistic principles and the influence of reaction parameters is crucial for researchers and scientists to effectively utilize this versatile building block in the development of novel therapeutics and functional materials.

References

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine. Benchchem.

- 2,4-Dichloro-6-ethyl-1,3,5-triazine. CymitQuimica.

- Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC - NIH.

- Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine. Benchchem.

- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. Benchchem.

- The Reactivity of Chlorine Atoms in 2,4-Dichloro-6-ethoxy-1,3,5-triazine. Benchchem.

- An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. Benchchem.

- SNAr (Cl) - Common Conditions.

- A Comparative Guide to the Reactivity of 2,4- Dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro. Benchchem.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate.

- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.

- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.

- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. NIH.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF - ResearchGate.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH.

- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

- Nucleophilic aromatic substitution. Wikipedia.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.

- Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric.... ResearchGate.

- and tri-substituted s-triazine derivatives. Semantic Scholar.

- Technical Support Center: Reactions of 2,4-Dichloro-1,3,5-triazine with Nucleophiles. Benchchem.

- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 4. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

- 12. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 2,4-Dichloro-6-ethyl-1,3,5-triazine

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 2,4-Dichloro-6-ethyl-1,3,5-triazine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute professional advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional and governmental safety regulations.

Introduction

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemical development.[1][2][3] Its prevalence is largely due to the predictable and versatile reactivity of its chlorinated precursors. Among these, 2,4-Dichloro-6-ethyl-1,3,5-triazine (CAS No. 698-72-6) serves as a critical bifunctional building block.[4][5][6] The presence of two reactive chlorine atoms, which can be substituted sequentially under controlled conditions, allows for the precise and rational design of complex molecular architectures.[3][7]

This guide offers a comprehensive technical overview of 2,4-Dichloro-6-ethyl-1,3,5-triazine, covering its commercial procurement, physicochemical properties, core reactivity principles, and key applications. It is intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Commercial Availability and Procurement Strategy

2,4-Dichloro-6-ethyl-1,3,5-triazine is readily available from a variety of specialty chemical suppliers. It is typically offered in research-grade purities, commonly 95% or higher.

Table 1: Representative Commercial Suppliers

| Supplier | Typical Purity | Common Pack Sizes |

| Advanced ChemBlocks | ≥95% | 1g, 5g, 10g |

| CymitQuimica | Varies by listing | 100mg, 250mg, 1g |

| BLDpharm | Inquire for details | Custom/Bulk |

| ChemicalBook | (Marketplace) | Varies by vendor |

Note: This is not an exhaustive list. Availability, purity, and pricing are subject to change and should be verified directly with suppliers.

Field-Proven Procurement Insights

-

Certificate of Analysis (CoA): For any research, especially in drug development, always request a lot-specific CoA. This document provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR or MS), and moisture content.

-

Initial Screening: When incorporating this reagent into a new synthetic route, it is prudent to source small quantities from two different suppliers. This allows for a comparative assessment of reactivity and impurity profiles, mitigating the risk of lot-to-lot variability impacting experimental outcomes.

-

CAS Number Verification: Always verify the CAS Number (698-72-6) when ordering to ensure the correct regioisomer is procured.[4][5][6]

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is a prerequisite for its safe and effective use in the laboratory.

Table 2: Key Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine

| Property | Value | Source |

| CAS Number | 698-72-6 | [4][5][6] |

| Molecular Formula | C₅H₅Cl₂N₃ | [4][5] |

| Molecular Weight | 178.02 g/mol | [4][5] |

| Appearance | Liquid or Solid | [4] |

| Solubility | Soluble in most organic solvents; limited solubility in water. | [4][8] |

| Reactivity | Reacts with nucleophiles. Sensitive to moisture and strong bases. | [4][9] |

Hazard and Safety Profile

While a specific, comprehensive SDS for the ethyl derivative is not universally available in the search results, data from closely related dichlorotriazines indicate the following hazards:

Mandatory Safety Workflow:

Caption: A mandatory workflow for the safe handling of dichlorotriazines.

Core Reactivity and Synthetic Protocols

The synthetic power of 2,4-Dichloro-6-ethyl-1,3,5-triazine stems from the differential reactivity of its two chlorine atoms. This is governed by the electron-deficient nature of the triazine ring, which makes the chlorine-bearing carbons highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

Crucially, the substitution of the first chlorine atom occurs at a much lower temperature (typically 0 °C) than the second. The introduction of an electron-donating nucleophile in the first step deactivates the ring, making the second substitution require more forcing conditions (room temperature to elevated temperatures).[7][13] This temperature-dependent reactivity is the key to achieving selectivity.

Caption: Temperature-controlled sequential SNAr on the dichlorotriazine core.

Protocol: Selective Monosubstitution with a Primary Amine

This protocol provides a self-validating method for synthesizing a 2-chloro-4-amino-6-ethyl-1,3,5-triazine derivative. The causality behind each step is explained to ensure reproducibility.

Expertise & Causality:

-

Anhydrous Conditions: Dichlorotriazines are moisture-sensitive. Water can act as a competing nucleophile, leading to the formation of hydroxy-triazine byproducts.[9] Using anhydrous solvents and an inert atmosphere is critical for high purity.

-

Non-Nucleophilic Base: A hindered, non-nucleophilic base like Diisopropylethylamine (DIEA) is used to neutralize the HCl generated during the reaction. Using a nucleophilic base (e.g., an amine) would result in competitive side reactions.

-

Temperature Control: Maintaining the temperature at 0 °C is the single most important parameter for ensuring monosubstitution.[9][14] Allowing the reaction to warm prematurely will result in the formation of the undesired disubstituted product.

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Argon), add 2,4-Dichloro-6-ethyl-1,3,5-triazine (1.0 eq) to anhydrous dichloromethane (DCM) or THF. Cool the stirring solution to 0 °C in an ice/water bath.

-

Reagent Preparation: In a separate flask, dissolve the desired primary amine (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.

-

Controlled Addition: Add the amine/DIEA solution dropwise to the cooled triazine solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours.

-

Self-Validation (Monitoring): Withdraw a small aliquot from the reaction. Quench with a drop of water and spot on a TLC plate alongside the starting material. The appearance of a new, single spot (and consumption of the starting material) indicates a successful selective monosubstitution. LC-MS can also be used for more rigorous monitoring.

-

Workup: Once the reaction is complete, pour the mixture into water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.

Applications in Drug Development and Research

The triazine core is considered a "privileged scaffold" because its derivatives have demonstrated a wide range of biological activities.[3][15] 2,4-Dichloro-6-ethyl-1,3,5-triazine provides a direct entry point into libraries of these compounds.

-

Kinase Inhibitors: The triazine ring can act as a bioisostere for the purine ring of ATP, making its derivatives potent inhibitors of various kinases, which are crucial targets in oncology.[15]

-

Anticancer Agents: Beyond kinase inhibition, triazine derivatives have been investigated for broad antitumor efficacy.[2]

-

Combinatorial Chemistry: The predictable, stepwise reactivity makes the dichlorotriazine core an ideal template for generating large libraries of compounds for high-throughput screening.[1][7]

-

Materials Science: Triazine derivatives are used in the synthesis of dyes, polymers, and functional materials for optoelectronics.[1][16]

References

-

Kamal, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, PMC. Retrieved from [Link]

-

IntechOpen. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

-

Datasheets.com. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

LabAlley. (n.d.). 2, 4-Dichloro-6-phenyl-1, 3, 5-triazine, min 98%, 100 grams. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,4-dichloro-6-ethyl-1,3,5-triazine 95% | CAS: 698-72-6 | AChemBlock [achemblock.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sunshine-oled.com [sunshine-oled.com]

Methodological & Application

Application Notes and Protocols for the Stepwise Substitution Reactions of 2,4-Dichloro-6-ethyl-1,3,5-triazine

Introduction: The Strategic Value of 2,4-Dichloro-6-ethyl-1,3,5-triazine in Synthesis

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, valued for its rigid structure and the capacity for precise, multi-point functionalization.[1][2] Among the various triazine precursors, 2,4-dichloro-6-ethyl-1,3,5-triazine stands out as a versatile intermediate for the synthesis of asymmetrically substituted derivatives. The presence of the ethyl group, an electron-donating alkyl substituent, subtly modulates the reactivity of the two chlorine atoms compared to its ubiquitous parent, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This guide provides a detailed exploration of the principles and protocols governing the stepwise nucleophilic substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine, empowering researchers to strategically construct diverse molecular architectures.

The core principle underpinning the synthetic utility of chlorotriazines is the differential reactivity of the C-Cl bonds. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the ring carbons susceptible to nucleophilic attack.[3] The substitution of the first chlorine atom with an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, thereby deactivating the ring towards subsequent substitution.[1][3] This electronic effect allows for a controlled, stepwise reaction sequence, primarily dictated by temperature.

Pillar 1: Mechanistic Insights and Control of Reactivity

The stepwise substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is characterized by an initial addition of the nucleophile to a chlorine-bearing carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

The ethyl group at the C6 position, being weakly electron-donating, slightly reduces the overall electrophilicity of the triazine ring compared to a third chlorine atom. However, the two remaining chlorine atoms are still highly susceptible to displacement. The key to achieving selective monosubstitution and subsequent controlled disubstitution lies in meticulous temperature management.

-

First Substitution (Monosubstitution): The replacement of the first chlorine atom is typically a highly favorable reaction that can be conducted at low temperatures, generally between 0 °C and room temperature. At this stage, the two chlorine atoms are equivalent, so regioselectivity is not a concern.

-

Second Substitution (Disubstitution): Following the introduction of the first nucleophile, the remaining chlorine atom is significantly less reactive. To drive the second substitution to completion, an increase in temperature is almost always necessary. This second step often requires heating, with temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the second incoming group.[4][5]

This temperature-dependent reactivity gradient is the foundation for the rational design of unsymmetrical 2,4-disubstituted-6-ethyl-1,3,5-triazines.

Pillar 2: Validated Experimental Protocols

The following protocols provide a framework for the stepwise substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine. These are generalized procedures and may require optimization based on the specific nucleophiles employed.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-ethyl-1,3,5-triazine (Monosubstitution)

This protocol details the selective substitution of one chlorine atom with a primary or secondary amine.

Materials and Reagents:

-

2,4-Dichloro-6-ethyl-1,3,5-triazine

-

Amine (primary or secondary)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the desired amine (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.

-

Add the amine/DIEA solution dropwise to the stirred triazine solution at 0 °C over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The starting material should be consumed, and a new, less polar spot should appear.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-6-ethyl-1,3,5-triazine derivative.

Protocol 2: Synthesis of 2-Amino-4-alkoxy/thioalkoxy-6-ethyl-1,3,5-triazine (Disubstitution)

This protocol describes the substitution of the remaining chlorine atom on the monosubstituted product with an alcohol or thiol.

Materials and Reagents:

-

2-Amino-4-chloro-6-ethyl-1,3,5-triazine derivative (from Protocol 1)

-

Alcohol or Thiol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-